Silane, (isocyanatomethyl)trimethoxy-

Descripción general

Descripción

Silane, (isocyanatomethyl)trimethoxy- is an organosilicon compound that features both isocyanate and methoxy functional groups. This compound is often used as a coupling agent and in surface modification applications due to its ability to form strong bonds with both organic and inorganic materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (isocyanatomethyl)trimethoxy- typically involves the reaction of trimethoxysilane with an isocyanate-containing compound. One common method is the reaction of trimethoxysilane with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Silane, (isocyanatomethyl)trimethoxy- often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to remove any impurities and obtain a high-quality product.

Análisis De Reacciones Químicas

Types of Reactions

Silane, (isocyanatomethyl)trimethoxy- undergoes various chemical reactions, including:

Hydrolysis: The methoxy groups can hydrolyze in the presence of water to form silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds.

Addition Reactions: The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea and urethane derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or moisture.

Condensation: Often facilitated by acidic or basic catalysts.

Addition Reactions: Commonly performed with amines or alcohols under mild conditions.

Major Products

Hydrolysis and Condensation: Formation of siloxane networks.

Addition Reactions: Formation of urea and urethane derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Coupling Agent

Silane, (isocyanatomethyl)trimethoxy- is primarily utilized as a coupling agent to enhance adhesion between organic and inorganic materials. This property is particularly valuable in the formulation of adhesives, sealants, and coatings where improved bonding strength is essential.

Table 1: Chemical Properties and Reactions

| Property/Reaction | Description |

|---|---|

| Hydrolysis | Methoxy groups hydrolyze to form silanol groups. |

| Condensation | Silanol groups condense to form siloxane bonds. |

| Addition Reactions | Reacts with nucleophiles (amines/alcohols) to form urea or urethane derivatives. |

Biological Applications

Surface Modification

In biological contexts, this silane is employed for modifying biomolecules and surfaces to enhance biocompatibility. This application is vital in the development of medical devices and drug delivery systems.

Case Study: Biocompatibility Enhancement

A study demonstrated that surfaces treated with silane, (isocyanatomethyl)trimethoxy- exhibited improved cell adhesion and proliferation rates compared to untreated surfaces. This enhancement is attributed to the formation of stable chemical bonds between the silane and biological molecules.

Industrial Applications

Coatings and Sealants

The compound is extensively used in the production of high-performance coatings, adhesives, and sealants. Its ability to form robust networks enhances the durability and performance of these materials under various environmental conditions.

Table 2: Industrial Applications

| Application Type | Description |

|---|---|

| Coatings | Provides water resistance and improved adhesion. |

| Adhesives | Enhances bonding strength in composite materials. |

| Sealants | Improves flexibility and durability in sealing applications. |

Mecanismo De Acción

The mechanism of action of Silane, (isocyanatomethyl)trimethoxy- involves the formation of strong covalent bonds with both organic and inorganic substrates. The isocyanate group reacts with nucleophiles to form stable urea or urethane linkages, while the methoxy groups hydrolyze to form silanol groups that can condense to form siloxane bonds. These reactions result in the formation of robust networks that enhance the material properties of the substrates.

Comparación Con Compuestos Similares

Similar Compounds

Trimethoxysilane: Lacks the isocyanate group and primarily used for forming siloxane networks.

(3-Isocyanatopropyl)triethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups, leading to different hydrolysis and condensation behaviors.

Uniqueness

Silane, (isocyanatomethyl)trimethoxy- is unique due to the presence of both isocyanate and methoxy functional groups, which allows it to participate in a wider range of chemical reactions and form stronger bonds with various substrates compared to other silanes.

Actividad Biológica

Silane, (isocyanatomethyl)trimethoxy- (CAS Number: 78450-75-6) is a silane compound that contains an isocyanate functional group. This compound has garnered interest due to its potential applications in various fields, including materials science and biomedical engineering. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

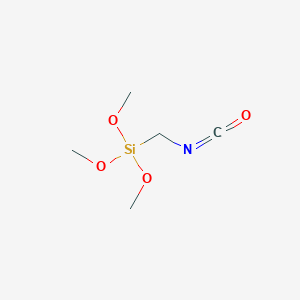

Chemical Structure and Properties

The chemical structure of silane, (isocyanatomethyl)trimethoxy- can be represented as follows:

This compound consists of a trimethoxy silane group attached to an isocyanatomethyl moiety, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of silane compounds, particularly those containing isocyanate groups, has been studied primarily in the context of their toxicity and potential health effects. Key findings include:

- Toxicological Effects : Isocyanates are known to be potent irritants and sensitizers, particularly affecting the respiratory system. In high concentrations, they can cause bronchial inflammation and asthma-like symptoms . Silane, (isocyanatomethyl)trimethoxy- may exhibit similar properties due to its isocyanate functionality.

- Acute Toxicity : Studies have shown that silane compounds can have varying degrees of acute toxicity depending on their structure and exposure routes. The LD50 for silane, (isocyanatomethyl)trimethoxy- has been evaluated, indicating that it possesses a moderate toxicity profile .

- Dermal and Respiratory Sensitization : Exposure to isocyanates can lead to sensitization reactions upon dermal contact or inhalation. This sensitization can result in chronic respiratory conditions if exposure continues over time .

Case Studies

Several studies have investigated the biological effects of isocyanates and related compounds:

- Study on Pulmonary Effects : A significant study highlighted that exposure to isocyanates resulted in increased levels of inflammatory markers such as TNF-α in animal models. This suggests a strong inflammatory response associated with pulmonary exposure .

- Histopathological Findings : In experiments involving oral administration of polyurethane particles containing isocyanates, histopathological examinations revealed glomerular necrosis and inflammation in lung tissues of treated mice . These findings underscore the potential systemic effects following exposure to silane compounds.

Data Table: Biological Activity Summary

| Property | Finding |

|---|---|

| Chemical Structure | C5H11NO4Si |

| LD50 Value | Moderate toxicity (specific values not provided) |

| Primary Toxicity Effects | Respiratory irritation, potential for sensitization |

| Inflammatory Response | Increased TNF-α levels in pulmonary tissues |

| Histopathological Findings | Glomerular necrosis, lung inflammation |

Propiedades

IUPAC Name |

isocyanatomethyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4Si/c1-8-11(9-2,10-3)5-6-4-7/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFPECUQGPJPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CN=C=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621129 | |

| Record name | (Isocyanatomethyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78450-75-6 | |

| Record name | (Isocyanatomethyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Isocyanatomethyl)(trimethoxy) silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.